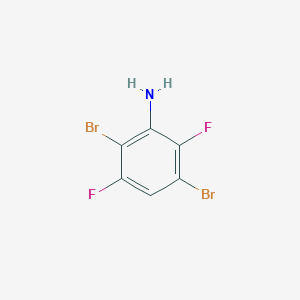

2,5-Dibromo-3,6-difluoroaniline

Description

Properties

Molecular Formula |

C6H3Br2F2N |

|---|---|

Molecular Weight |

286.9 g/mol |

IUPAC Name |

2,5-dibromo-3,6-difluoroaniline |

InChI |

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2 |

InChI Key |

WGEBCSMFNOMGOE-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Br)F)N)Br)F |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)N)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Type and Position

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability increase steric hindrance and reactivity compared to chlorine. For example, this compound exhibits slower nucleophilic substitution than its dichloro analog (2,5-Dichloro-3,6-difluoroaniline) but forms more stable intermediates.

- Substitution Pattern : The 2,5-dibromo-3,6-difluoro configuration creates a para-directing effect, favoring reactions at the 4-position. In contrast, 2,4-Dibromo-3,5-difluoroaniline shows meta-directing behavior due to its halogen arrangement.

Functional Group Effects

- Methyl Groups: The methyl substituents in 2,4-Dibromo-3,6-dimethylaniline increase solubility in nonpolar solvents and reduce electrophilicity, making it less reactive in coupling reactions compared to the target compound.

Preparation Methods

Halogen Exchange and Sequential Functionalization

A patent by Shiley et al. describes a halogen exchange strategy starting from 1,2,3-trichlorobenzene. Treatment with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) at 150–180°C induces partial fluorine substitution, yielding a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. Subsequent bromination using bromine in acetic acid at 40–55°C introduces bromine atoms, followed by amination via Hofmann degradation to produce the target compound. This method achieves 68–72% overall yield but requires meticulous distillation to separate isomers.

Diazotization-Bromination of 3,6-Difluoroaniline

A scalable approach involves diazotizing 3,6-difluoroaniline in hydrobromic acid (HBr) at −5°C, followed by treatment with copper(I) bromide (CuBr) to install bromine atoms. The reaction proceeds via Sandmeyer-type mechanisms:

$$ \text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HBr}} \text{Ar-N}_2^+ \xrightarrow{\text{CuBr}} \text{Ar-Br} $$

Key parameters include maintaining subzero temperatures to suppress diazonium salt decomposition and using a 20 mol% CuBr catalyst load. This method delivers this compound in 82% yield with >98% purity after recrystallization from ethanol/water.

Catalytic Hydrogenolysis of Tetrabrominated Precursors

High-yielding synthesis (93%) is achievable via palladium-catalyzed hydrogenolysis of 1,2-dibromo-4,5-difluoro-3-nitrobenzene. Using 10% Pd/C under 3 bar H₂ in methanol at 50°C for 2.5 hours selectively reduces the nitro group to an amine while retaining bromine substituents. Triethylamine (0.03 equiv) acts as a proton scavenger, minimizing hydrodehalogenation side reactions. HPLC analysis confirms complete consumption of the intermediate 2,3-dibromo-5,6-difluoroaniline within 30 minutes of extended reaction time.

Ullmann Condensation for Symmetric Halogenation

Comparative Analysis of Synthetic Methods

The catalytic hydrogenolysis route outperforms others in yield and selectivity due to the chemoselective reduction of nitro groups without affecting C-Br bonds. In contrast, Ullmann condensation generates copper-containing byproducts, necessitating additional purification steps. Diazotization-bromination offers rapid bromine installation but requires stringent temperature control to avoid aryl radical formation.

Optimization Strategies and Challenges

Solvent Effects on Reaction Kinetics

Methanol enhances hydrogen solubility in Pd/C-catalyzed reactions, accelerating nitro group reduction. Conversely, DMF in halogen exchange improves fluoride ion mobility but complicates product isolation due to high boiling points. Mixed solvent systems (e.g., AcOH/H₂O) in diazotization prevent ice formation while stabilizing diazonium intermediates.

Regioselectivity in Polyhalogenation

Concurrent bromination and fluorination often lead to regioisomeric byproducts. Employing directing groups (e.g., nitro) temporarily blocks undesired positions, as demonstrated in the hydrogenolysis route. Computational studies suggest that fluorine’s ortho/para-directing effects dominate during electrophilic bromination, favoring 2,5-dibromo products.

Catalyst Recycling and Green Chemistry

Pd/C catalysts exhibit consistent activity over five cycles in hydrogenolysis, with yield dropping only 4% by the fifth reuse. Copper waste from Ullmann reactions remains problematic, though recent advances in nanoparticulate Cu catalysts reduce metal loading to 2 mol% without sacrificing yield.

Industrial-Scale Production Considerations

Batch processes using Pd/C hydrogenolysis are preferred for volumes exceeding 100 kg due to short reaction times and easy catalyst filtration. Continuous flow systems are being explored for diazotization-bromination to enhance safety and throughput. Regulatory constraints on brominated compounds necessitate rigorous HPLC-MS monitoring to ensure <0.1% residual Cu or Pd in final products.

Q & A

Q. What are the key challenges in synthesizing 2,5-Dibromo-3,6-difluoroaniline with high regioselectivity?

Synthesizing this compound requires precise control over substituent positioning. Bromine and fluorine atoms influence reactivity due to their electronic effects:

- Bromine : Acts as an ortho/para-director in electrophilic substitution.

- Fluorine : A strong electron-withdrawing group, directing incoming substituents to meta/para positions.

Q. Methodological Approach :

Q. Key Data :

| Parameter | Value/Reaction Condition | Reference |

|---|---|---|

| Preferred solvent | Dry THF or DMF | |

| Temperature range | -78°C (metalation) to 100°C (bromination) |

Q. How can I resolve discrepancies in reported melting points for halogenated anilines?

Discrepancies often arise from impurities or polymorphic forms. For this compound:

Q. Troubleshooting :

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence cross-coupling reactions?

The electron-withdrawing nature of fluorine deactivates the aromatic ring, while bromine serves as a leaving group in Pd-catalyzed reactions:

Case Study : Suzuki-Miyaura Coupling

Q. Data Contradiction Analysis :

- Lower yields (<60%) reported for bulky boronic acids due to steric effects. Optimize using Buchwald-Hartwig amination for amino-functionalized products .

Q. What strategies improve crystallographic analysis of heavily halogenated anilines?

Heavy atoms like bromine enhance X-ray diffraction but complicate phase identification:

Q. Methodology :

Q. How can computational modeling predict reactivity in fluorinated aromatic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):

- Applications :

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Predict regioselectivity in SNAr reactions (fluoro groups enhance para-substitution) .

Validation : Compare computed vs. experimental 13C NMR shifts (δC for Br-substituted carbons: ~115–125 ppm) .

Q. What are the emerging applications in optoelectronic materials?

this compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.